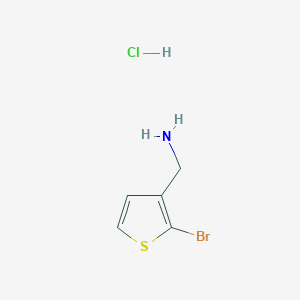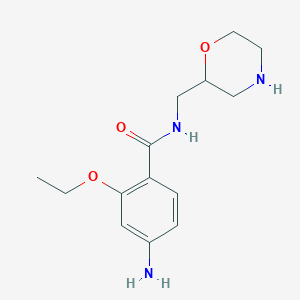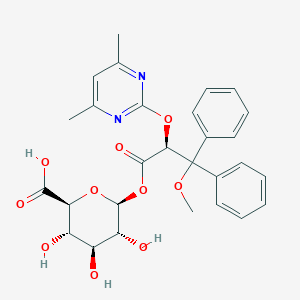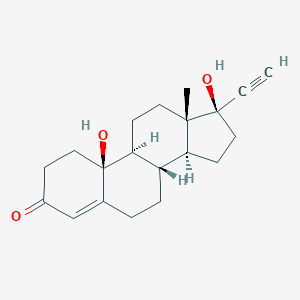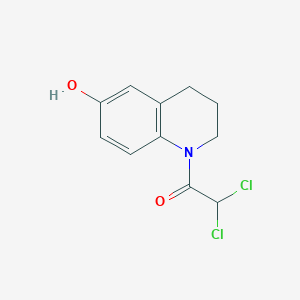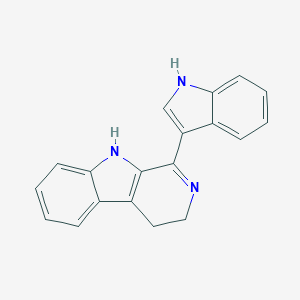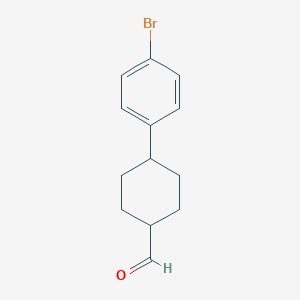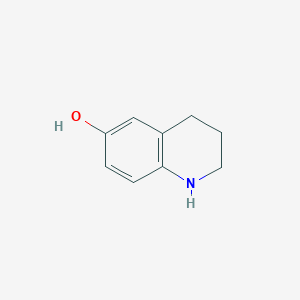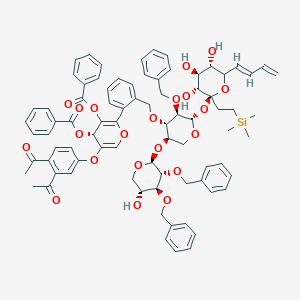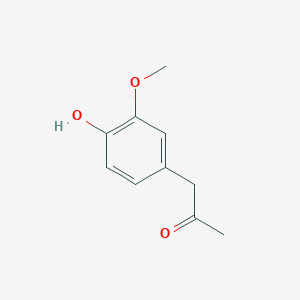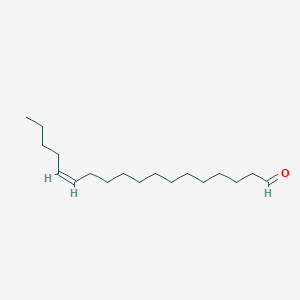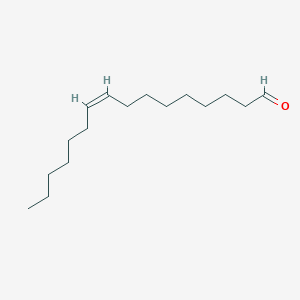
D-glucosamine-6-phosphate
Übersicht
Beschreibung
D-glucosamine-6-phosphate (GlcN-6-P) is a key intermediate in hexosamine metabolism, which is crucial for the biosynthesis of amino sugar-containing macromolecules. This compound is synthesized by the enzyme glucosamine-6-phosphate synthase, which catalyzes the conversion of fructose 6-phosphate into GlcN-6-P in the presence of glutamine. This reaction is the first and rate-limiting step in the pathway leading to the formation of uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), an essential substrate for the biosynthesis of glycoproteins, glycolipids, and proteoglycans .
Synthesis Analysis
The synthesis of GlcN-6-P is initiated by glucosamine-6-phosphate synthase, which channels ammonia from glutamine to fructose 6-phosphate (Fru6P). The enzyme is composed of two domains that facilitate the transfer of ammonia through a hydrophobic channel, leading to the formation of GlcN-6-P. The domain movements and substrate binding trigger the formation of this channel, which is essential for the enzyme's function . Additionally, D(+)-glucosamine can be phosphorylated by ATP in the presence of yeast hexokinase to produce GlcN-6-P, which can be isolated as a barium salt from the reaction mixture .
Molecular Structure Analysis
The molecular structure of GlcN-6-P synthase reveals a homodimeric molecule with a domain organization that allows the channeling of ammonia. The enzyme undergoes large domain movements upon substrate binding, which are crucial for its catalytic activity. The C-terminal loop of the enzyme becomes ordered upon sugar binding, which is necessary for the formation of the ammonia channel and the subsequent sugar ring opening .
Chemical Reactions Analysis
The enzyme glucosamine-6-phosphate synthase not only transfers the amino group from glutamine to Fru6P but also catalyzes the isomerization of the sugar phosphate. This isomerization involves a ring-opening step catalyzed by His504 and an enolization step with Glu488 catalyzing the hydrogen transfer from C1 to C2 of the substrate. The enediol intermediate formed is stabilized by various interactions within the enzyme's active site .
Physical and Chemical Properties Analysis
GlcN-6-P is a phosphorylated sugar derivative that can be analyzed using various methods. It can be determined by its ability to reduce specific reagents, followed by color development with arsenomolybdate reagent. For smaller quantities, the ferricyanide oxidation method may be used, although neutral salts can significantly affect this method. The physical and chemical properties of GlcN-6-P are such that it can be isolated and purified through precipitation and ion exchange chromatography .
Wissenschaftliche Forschungsanwendungen
Food and Pharmaceutical Preservatives
- Field : Food and Pharmaceutical Industry
- Application : D-glucosamine-6-phosphate synthase inhibitors, based on aesculin derivatives, have been studied as potential natural preservatives for food and pharmaceutical products .
- Methods : The aesculin derivatives were designed, synthesized, and screened for G-6-P synthase inhibition via docking study. They were also evaluated for antioxidant, antimicrobial, preservative efficacy, and stability .
- Results : The modified aesculin derivatives showed potent G-6-P synthase inhibition with remarkable antimicrobial, antioxidant, and preservative efficacy. One of the compounds, referred to as compound 1, showed better results compared to standard drugs like streptomycin, ciprofloxacin, ampicillin, and fluconazole .
Enzyme-Cleavage of DNA Plasmids
- Field : Molecular Biology
- Application : D-glucosamine-6-phosphate has been used to accelerate enzyme-cleavage of DNA plasmids .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Amino Sugar Biosynthesis
- Field : Biochemistry
- Application : D-glucosamine-6-phosphate synthase is a key enzyme in the pathway of amino sugar biosynthesis .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Antifungal Chemotherapy
- Field : Medical Science
- Application : D-glucosamine-6-phosphate synthase has been proposed as a promising target in antifungal chemotherapy .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Wound Healing
- Field : Medical Science
- Application : Wound healing can be accelerated by the application of a D-glucosamine dressing, which promotes cell proliferation and differentiation .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : D-glucosamine has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Food Additives and Health Food Production
- Field : Food Industry
- Application : D-glucosamine is widely used in the production of food additives and health food due to its various physiological functions .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : D-glucosamine has various physiological functions, such as absorbing free radicals generated in the body, antiaging, promoting weight loss, antibacterial activity, and regulating the human endocrine system .
Antifungal Chemotherapy
- Field : Medical Science
- Application : D-glucosamine-6-phosphate synthase has been proposed as a promising target in antifungal chemotherapy .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Wound Healing
- Field : Medical Science
- Application : Wound healing can be accelerated by the application of a D-glucosamine dressing, which promotes cell proliferation and differentiation .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : D-glucosamine has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Food Additives and Health Food Production
- Field : Food Industry
- Application : D-glucosamine is widely used in the production of food additives and health food due to its various physiological functions .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : D-glucosamine has various physiological functions, such as absorbing free radicals generated in the body, antiaging, promoting weight loss, antibacterial activity, and regulating the human endocrine system .
Safety And Hazards
Zukünftige Richtungen
Glucosamine-6-phosphate synthase (GlcN6P synthase), which catalyzes the first step in a pathway leading to the formation of uridine 5’-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), is a key point in the metabolic control of the biosynthesis of amino sugar-containing macromolecules. This makes it a promising target for antibacterial and antifungal agents .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSSXDYDSUOOZ-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-glucosamine-6-phosphate | |
CAS RN |
3616-42-0 | |
| Record name | D-Glucosamine 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



